N-(prop-2-yn-1-yl)acrylamide
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Overview
Description
N-(prop-2-yn-1-yl)acrylamide is an organic compound with the chemical formula C6H7NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various organic chemicals, including polymers and resins .
Mechanism of Action
Mode of Action
It is known that the compound can act as a photosensitizer, playing a crucial role in energy transfer and single electron transfer pathways .
Biochemical Pathways
It is suggested that the compound may be involved in photosensitization processes, which could potentially impact various biochemical pathways .
Result of Action
It is known that the compound can generate reactive oxygen species such as singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) through energy transfer and single electron transfer pathways .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
N-(prop-2-yn-1-yl)acrylamide interacts with various enzymes, proteins, and other biomolecules. It is used as a thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . The nature of these interactions is complex and involves a broad range of redox mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(prop-2-yn-1-yl)acrylamide is typically synthesized through a chemical reaction involving propargylamine and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Propargylamine+Acryloyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve additional purification steps, such as distillation or recrystallization, to remove impurities .
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-(prop-2-yn-1-yl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and resins.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)benzamide
- N-(prop-2-yn-1-yl)acetamide
- N-(prop-2-yn-1-yl)aniline
Uniqueness
N-(prop-2-yn-1-yl)acrylamide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its propargyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
N-prop-2-ynylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h1,4H,2,5H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMMGFRCYBLJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123523-58-0 |
Source
|
Record name | N-(prop-2-yn-1-yl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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